molecular formula C12H19N B13222983 [1-(2-Methylphenyl)ethyl](propyl)amine

[1-(2-Methylphenyl)ethyl](propyl)amine

Cat. No.: B13222983
M. Wt: 177.29 g/mol
InChI Key: UQBHXDVSTUBYAJ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)ethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a methylphenyl ring and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)ethylamine can be achieved through several methods. One common approach involves the alkylation of 2-methylphenylacetonitrile with propylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Methylphenyl)ethylamine may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediate. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-Methylphenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed:

    Oxidation: Imines, oxides

    Reduction: Secondary and tertiary amines

    Substitution: Substituted amines, amides, sulfonamides

Scientific Research Applications

Chemistry: In chemistry, 1-(2-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: The compound has potential applications in biological research, particularly in the study of amine metabolism and enzyme interactions. It can be used as a substrate or inhibitor in enzymatic assays to investigate the activity of amine oxidases and other related enzymes.

Medicine: In medicine, 1-(2-Methylphenyl)ethylamine may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known bioactive amines.

Industry: Industrially, the compound can be used in the production of polymers, resins, and coatings. Its amine functionality allows it to act as a curing agent or cross-linker in polymerization reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modulate enzyme activity. Additionally, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction pathways and neuronal function.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)ethylamine
  • 1-(2-Methylphenyl)ethylamine
  • 1-(2-Methylphenyl)ethylamine

Comparison: Compared to its analogs, 1-(2-Methylphenyl)ethylamine exhibits unique properties due to the specific positioning of the methyl group on the phenyl ring and the length of the alkyl chain. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct entity in its class.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C12H19N/c1-4-9-13-11(3)12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3

InChI Key

UQBHXDVSTUBYAJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=CC=C1C

Origin of Product

United States

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